molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B057439
CAS RN: 4506-71-2
M. Wt: 225.31 g/mol
InChI Key: CDYVTVLXEWMCHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves reactions under specific conditions to yield desired compounds. For instance, it reacts with (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde in methanol under reflux conditions to produce new azo-Schiff bases with confirmed structures through elemental analysis, IR, HNMR spectroscopy, and X-ray diffraction methods (Menati et al., 2020). Additionally, it has been utilized in convenient heterocyclization reactions to synthesize pyrazole, isoxazole, and pyridazine derivatives (Wardaman, 2000).

Molecular Structure Analysis

The molecular structure of compounds derived from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been elucidated using various analytical techniques. The crystal structure analysis of an azo-Schiff base derivative revealed a triclinic system with specific cell parameters, highlighting the planar geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

This compound undergoes diverse chemical reactions to yield a variety of heterocyclic compounds. For example, its reaction with benzoylacetonitrile resulted in the formation of pyrazoles, pyridazines, and pyrimidines, illustrating its versatile reactivity and potential in synthesizing fused thiophene derivatives with high pharmaceutical utility (Mohareb et al., 2000).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It has been used for synthesizing various heterocyclic compounds, including 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes and azo-Schiff bases (Sabnis & Rangnekar, 1992); (Menati, Mir, & Notash, 2020).

  • Development of Azo Dyes : It's been used in the synthesis of azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

  • Anti-Inflammatory and Antimicrobial Activities : Various derivatives synthesized from this compound showed significant anti-inflammatory and antimicrobial activities (El-kerdawy et al., 1996); (Hemdan & Abd El-Mawgoude, 2015).

  • Application in Heterocyclization Reactions : It has been utilized in convenient heterocyclization reactions to synthesize various fused heterocyclic systems (Wardaman, 2000).

  • Anticancer Properties : Some synthesized derivatives have shown potential as anticancer agents, particularly against breast and lung cancer cells (Wardakhan, Hamed, & Samir, 2016); (Abdel-Motaal, Alanzy, & Asem, 2020).

  • Synthesis of Antimicrobial and Antioxidant Compounds : It has been used in the synthesis of compounds with antimicrobial and antioxidant properties, indicating potential in pharmaceutical applications (Raghavendra et al., 2016).

  • Dehydrogenation Studies : Studies have explored its dehydrogenation under specific conditions to yield other useful chemical compounds (Adib et al., 2014).

Safety And Hazards

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can cause skin irritation (H315), severe eye irritation (H319), and may irritate the respiratory system (H335). It is also harmful if swallowed (H302) .

Future Directions

The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 . Moreover, in silico study as an agonist for inhibitors of JAK2 and prediction study determined their binding energies and predicted their physicochemical properties and drug-likeness scores . This suggests potential future directions in the development of anticancer therapeutics based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVTVLXEWMCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196372
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS RN

4506-71-2
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name 4506-71-2
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate
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Record name Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Citations

For This Compound
195
Citations
EM Gad, MS Nafie, EH Eltamany, MSAG Hammad… - Molecules, 2020 - mdpi.com
A multicomponent synthesis was empolyed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1. An interesting cyclization was obtained when the …
Number of citations: 53 www.mdpi.com
SA Shipilovskikh, IA Gorbunova… - AIP Conference …, 2020 - pubs.aip.org
The cyclization of ethyl 2-((2-oxo-5-phenylfuran-3 (2H)-ylidene) amino)-4, 5, 6, 7-tetrahydrobenzo [b] thiophene-3-carboxylate under the action of ethyl 2-cyanoacetate resulted in the of …
Number of citations: 7 pubs.aip.org
A Usta, M Birey, N Sari, A Altundas… - Journal of Physical …, 2012 - Wiley Online Library
Ethyl 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylate [C 11 H 15 NO 2 S] was synthesized by the Gewald method. Its single crystals were grown from an alcohol/ethyl …
Number of citations: 2 onlinelibrary.wiley.com
MG Assy, MH Sherif, AEGE Amr… - Journal of …, 2013 - Wiley Online Library
In continuation of our previous work, a series of novel thiophene derivatives 4, 5, 6, 8, 9, 9a, 9b, 9c, 9d, 9e, 10, 10a, 10b, 10c, 10d, 10e, 11, 12, 13, 14, 15, 16 were synthesized by the …
Number of citations: 5 onlinelibrary.wiley.com
EI Denisova, SA Shipilovskikh… - AIP Conference …, 2020 - pubs.aip.org
A series of ethyl 2-((1-(R-amino)-1, 4-dioxo-4-phenylbut-2-en-2-yl) amino)-4, 5, 6, 7-tetrahydrobenzo [b] thiophene-3-carboxylate was synthesized by decyclization of ethyl 2-((2-oxo-5-…
Number of citations: 15 pubs.aip.org
KK Mak, Z Shiming, O Epemolu… - …, 2022 - Wiley Online Library
This is the first study investigating the nuclear factor (erythroid‐derived 2)‐like 2 (NRF2) activity of compounds containing a new scaffold, tetrahydrobenzo[b]thiophene. Eighteen …
SB Larson, SH Simonsen - Acta Crystallographica Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) Structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate at 163 K Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short …
Number of citations: 6 scripts.iucr.org
WW Wardaman - Phosphorus, Sulfur, and Silicon and the Related …, 2000 - Taylor & Francis
The ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2 reacts with ethyl acetoacetate to give the hydrazone derivative 4. The reactivity of 4 towards a number of different …
Number of citations: 4 www.tandfonline.com
WW Wardakhan, FI Hamed, EM Samir
Number of citations: 2
RM Mohareb, AA Fahmy - Eur Chem Bull, 2013
Number of citations: 15

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